molecular formula C23H23N3O5 B10986034 1-{[2-(4-methoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide

1-{[2-(4-methoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B10986034
M. Wt: 421.4 g/mol
InChI Key: ORAVDILIPALFSR-UHFFFAOYSA-N
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Description

1-{[2-(4-methoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a unique structure that includes a piperidine ring, a methoxybenzyl group, and an isoindole moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

1-{[2-(4-methoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindole derivatives, while reduction could produce various piperidine-based compounds .

Mechanism of Action

The mechanism of action of 1-{[2-(4-methoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole derivatives and piperidine-based molecules, such as:

Uniqueness

What sets 1-{[2-(4-methoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperidine-4-carboxamide apart is its unique combination of functional groups and structural features.

Properties

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

IUPAC Name

1-[2-[(4-methoxyphenyl)methyl]-1,3-dioxoisoindole-5-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H23N3O5/c1-31-17-5-2-14(3-6-17)13-26-22(29)18-7-4-16(12-19(18)23(26)30)21(28)25-10-8-15(9-11-25)20(24)27/h2-7,12,15H,8-11,13H2,1H3,(H2,24,27)

InChI Key

ORAVDILIPALFSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCC(CC4)C(=O)N

Origin of Product

United States

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